molecular formula C11H12BrN B13697085 5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole

5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13697085
M. Wt: 238.12 g/mol
InChI Key: KVGCSTQWXRMABP-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole is a partially saturated five-membered nitrogen heterocycle with a 4-bromo-2-methylphenyl substituent at the 5-position. The bromine atom introduces steric bulk and electronic effects, while the methyl group enhances lipophilicity.

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H12BrN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7H,2-3,6H2,1H3

InChI Key

KVGCSTQWXRMABP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenylamine and an appropriate pyrrole precursor.

    Condensation Reaction: The amine group of 4-bromo-2-methylphenylamine reacts with the pyrrole precursor under acidic or basic conditions to form the desired pyrrole compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.

    Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency and product isolation.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The bromine atom at the para position enhances the electrophilicity of the aromatic ring, enabling regioselective substitution. Key reactions include:

Nitration
Under mixed acid conditions (HNO₃/H₂SO₄), the bromo-substituted aromatic ring undergoes nitration at the meta position relative to the bromine, yielding 5-(4-bromo-2-methyl-3-nitrophenyl)-3,4-dihydro-2H-pyrrole. This selectivity is attributed to bromine’s strong directing effects.

Halogenation
Chlorination (Cl₂/FeCl₃) or iodination (I₂/HNO₃) occurs at the ortho position to the methyl group, producing disubstituted derivatives. Reaction yields vary between 60–75% depending on halogen electrophilicity .

Hydrogenation and Ring Saturation

The 3,4-dihydro-2H-pyrrole moiety undergoes hydrogenation under catalytic conditions:

Reaction Conditions Product Yield Catalyst
H₂ (10 bar), Ni/SiO₂, MeCN, 40°C5-(4-Bromo-2-methylphenyl)pyrrolidine82%Ni/SiO₂
H₂ (20 bar), Pd/C, EtOH, 25°CPartially saturated pyrrolidine derivatives68%Pd/C

The Ni/SiO₂ catalyst shows superior selectivity for full saturation, while Pd/C favors partial hydrogenation .

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling
Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) replaces bromine with aryl groups:

  • Example : Coupling with phenylboronic acid produces 5-(2-methyl-4-phenylphenyl)-3,4-dihydro-2H-pyrrole in 78% yield .

Buchwald-Hartwig Amination
Primary/secondary amines react under Pd₂(dba)₃/Xantphos catalysis to form C–N bonds. For example, morpholine substitutes bromine with 85% efficiency .

Functionalization of the Dihydropyrrole Ring

The dihydro-pyrrole system undergoes cycloaddition and oxidation:

Diels-Alder Reactions
The conjugated diene reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Reaction rates depend on electron density modulation by substituents .

Oxidation
MnO₂ or DDQ oxidizes the dihydropyrrole to a fully aromatic pyrrole, though overoxidation to pyrrolidinone derivatives is observed under strong acidic conditions .

Biological Activity and Derivatization

While not a direct reaction, bromine’s replacement with bioactive groups enhances pharmacological potential:

  • Antimicrobial Derivatives : 2-(4-Bromophenyl)-N-((pyrrolyl)methyl)ethylamine derivatives show MIC values of 5 µM against Mycobacterium tuberculosis .

  • Anti-inflammatory Analogues : Substituents like 4-cyanophenyl improve cytokine inhibition in immune cells .

Stability and Reaction Optimization

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling reaction yields compared to nonpolar media .

This compound’s versatility in electrophilic substitution, cross-coupling, and ring-modification reactions makes it valuable for synthesizing complex heterocycles and bioactive molecules .

Scientific Research Applications

5-(4-Bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole with analogs bearing different aryl substituents:

Compound Name Substituent Physical State Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
This compound 4-Bromo-2-methylphenyl Not reported Target compound
5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole 4-Chlorophenyl Yellow powder 41 1H-NMR (DMSO-d6): δ 7.25–7.40 (ArH)
5-(2-Fluorophenyl)-3,4-dihydro-2H-pyrrole 2-Fluorophenyl Yellow oil 43.6 1H-NMR: δ 6.85–7.20 (ArH)
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole 4-Methoxyphenyl Oil IR: C=N stretch ~1600 cm⁻¹
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole 3,5-Dimethylphenyl HRMS: m/z 149.084 (C12H15N)

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarizability compared to fluorine or methyl/methoxy groups. Bromine’s larger atomic radius may enhance steric hindrance in enzyme interactions .
  • Physical State : Fluorophenyl and methoxyphenyl analogs are often oils, while chlorophenyl derivatives crystallize as powders, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Spectral Data : Aromatic proton signals in 1H-NMR vary based on substituent position and electronegativity. For example, fluorophenyl derivatives show splitting patterns due to J-coupling (e.g., J = 8–12 Hz) .

Stability and Reactivity

  • Bromine vs. Chlorine : Bromine’s lower electronegativity but higher polarizability may favor nucleophilic aromatic substitution over chlorine in certain conditions .

Biological Activity

5-(4-bromo-2-methylphenyl)-3,4-dihydro-2H-pyrrole is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in several studies. The compound has shown significant activity against a range of bacterial and fungal strains.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit potent antibacterial effects. For instance, studies on pyrrole derivatives have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as bromine, is often linked to enhanced antibacterial activity .

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundBacteria TestedMIC (mg/mL)
This compoundS. aureus0.0039
E. coli0.025
Other Pyrrole DerivativesVariousRanges from 0.0039 to 0.025

Antifungal Properties

In addition to antibacterial activity, this compound has demonstrated antifungal properties, particularly against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 78.23 µM . This suggests a broad-spectrum potential for treatment against fungal infections.

Anticancer Activity

The anticancer potential of pyrrole derivatives is another area of significant interest. Various studies have indicated that these compounds can inhibit cancer cell proliferation through multiple mechanisms.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of key signaling pathways related to cell survival and apoptosis . For example, certain pyrrole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound might act as an inhibitor for various enzymes involved in metabolic processes.

Acetylcholinesterase (AChE) Inhibition

Recent findings suggest that compounds with structural similarities to this pyrrole derivative can inhibit AChE activity effectively, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition constants (Ki) for related compounds ranged from 2.53 nM to 25.67 nM against human AChE isoenzymes .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetKi (nM)
This compoundAChERanges from 2.53 to 25.67

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study conducted on a series of pyrrole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, indicating their potential as novel antibiotics .
  • Case Study on Cancer Cell Lines : In vitro studies on cancer cell lines treated with pyrrole derivatives showed reduced viability and increased apoptosis rates compared to untreated controls .

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